Ethyl 6-oxo-4-((pyridin-4-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 6-oxo-4-((pyridin-4-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Ethyl 6-oxo-4-((pyridin-4-ylmethyl)amino)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, due to its complex structure, plays a significant role in the synthesis of various derivatives that exhibit promising biological activities. For instance, Farag, Kheder, and Mabkhot (2008) explored the synthesis of new pyrimidine derivatives utilizing ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate as a precursor. Their study highlighted the potential antimicrobial properties of these compounds, indicating their relevance in the development of new therapeutic agents Farag, Kheder, & Mabkhot, 2008.
Anticancer Agents Synthesis
Another research domain for this compound involves its application in anticancer agent synthesis. Temple, Rener, Comber, and Waud (1991) demonstrated how modifications at certain positions of the pyrazine ring of ethyl (1,2-dihydro-pyrido[3,4-b]pyrazin-7-yl)carbamates significantly affect cytotoxicity and the inhibition of mitosis in leukemia cells. Their work emphasizes the compound's utility in designing potent anticancer agents Temple, Rener, Comber, & Waud, 1991.
Chemical Transformations and Applications
The chemical versatility of this compound is further evidenced by its role in various chemical transformations. Harb, Hesien, Metwally, and Elnagdi (1989) utilized ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates to synthesize a range of derivatives, including 1,6-diazanaphthalene and pyrano[2,3-d]pyridine derivatives, showcasing the compound's adaptability in synthesizing diverse chemical structures Harb, Hesien, Metwally, & Elnagdi, 1989.
Antioxidant Activity
In the realm of antioxidant research, Zaki, Kamal El‐Dean, Mickey, Marzouk, and Ahmed (2017) reported on the synthesis of selenolo[2,3-b]pyridine derivatives with notable antioxidant activity. Their findings underline the potential of this compound-based compounds in developing effective antioxidants Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017.
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)-6-oxo-4-(pyridin-4-ylmethylamino)pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-3-27-20(26)19-17(22-13-15-8-10-21-11-9-15)12-18(25)24(23-19)16-6-4-14(2)5-7-16/h4-12,22H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZSHYFINRZGSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=NC=C2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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